Sofosbuvir impurity A

Vue d'ensemble

Description

L’impureté A de Sofosbuvir est une impureté liée au processus de synthèse du Sofosbuvir, un analogue nucléotidique utilisé comme médicament antiviral pour le traitement des infections à virus de l’hépatite C (VHC). L’impureté A de Sofosbuvir est identifiée comme étant le 1-β-D-Arabinofuranosyl-uracil-2-C-méthyl . La présence d’impuretés comme l’impureté A de Sofosbuvir est essentielle à surveiller et à contrôler pour garantir la sécurité et l’efficacité du produit pharmaceutique.

Méthodes De Préparation

La synthèse de l’impureté A de Sofosbuvir implique plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle et l’utilisation de divers réactifs et conditions. La voie de synthèse générale comprend :

Grafting d’un groupe hydroxyle terminal : du premier composé avec un groupe protecteur pour obtenir un intermédiaire.

Grafting d’un deuxième groupe protecteur : sur l’hydroxyle cyclique de l’intermédiaire pour obtenir un autre intermédiaire.

Élimination du premier groupe protecteur : pour obtenir un nouvel intermédiaire.

Grafting d’un troisième groupe protecteur : sur l’hydroxyle terminal de l’intermédiaire.

Élimination du troisième groupe protecteur : pour obtenir l’impureté A de Sofosbuvir.

Les méthodes de production industrielle impliquent l’utilisation de la chromatographie liquide haute performance (CLHP) pour séparer et purifier l’impureté du produit principal .

Analyse Des Réactions Chimiques

L’impureté A de Sofosbuvir subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

L’impureté A de Sofosbuvir est utilisée dans diverses applications de recherche scientifique, notamment :

Biologie : Elle est étudiée pour son activité biologique potentielle et ses interactions avec les molécules biologiques.

Médecine : Elle est utilisée dans le contrôle et l’assurance qualité du Sofosbuvir pour garantir la sécurité et l’efficacité du médicament.

Industrie : Elle est utilisée dans l’industrie pharmaceutique pour le développement et la fabrication de médicaments antiviraux.

Mécanisme D'action

Le mécanisme d’action de l’impureté A de Sofosbuvir n’est pas bien documenté, car elle est principalement considérée comme une impureté plutôt qu’un ingrédient pharmaceutique actif. elle est structurellement apparentée au Sofosbuvir, qui inhibe l’ARN polymérase ARN-dépendante NS5B du virus de l’hépatite C. Le Sofosbuvir est métabolisé en sa forme active, qui s’incorpore à l’ARN viral et agit comme un substrat défectueux, inhibant ainsi la réplication virale .

Comparaison Avec Des Composés Similaires

L’impureté A de Sofosbuvir peut être comparée à d’autres composés similaires, tels que :

Impureté B de Sofosbuvir : Une autre impureté liée au processus ayant une structure et des propriétés différentes.

Impureté C de Sofosbuvir : Un produit de dégradation formé dans des conditions spécifiques.

Impureté D de Sofosbuvir : Un sous-produit du processus de synthèse.

La particularité de l’impureté A de Sofosbuvir réside dans sa structure spécifique et sa voie de formation, ce qui la distingue des autres impuretés et produits de dégradation.

Propriétés

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-KHFYHRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

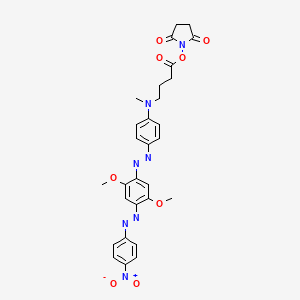

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

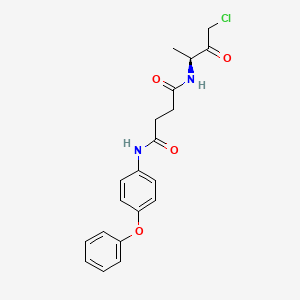

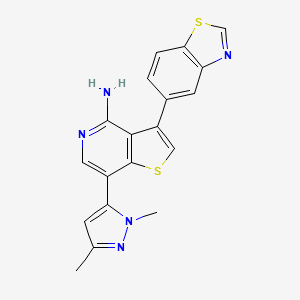

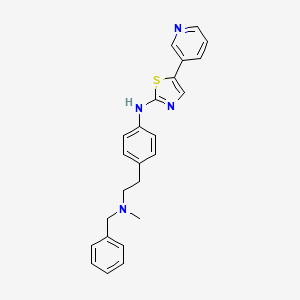

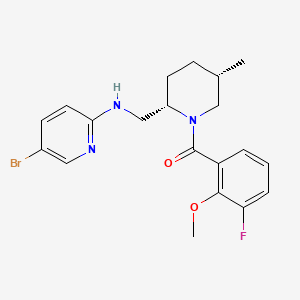

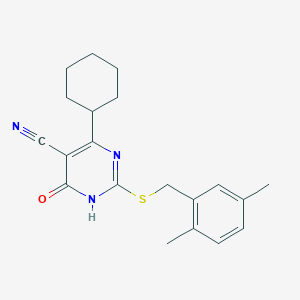

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)